Methyl 2-(1-adamantyl)acetate
Overview
Description
“Methyl 2-(1-adamantyl)acetate” is a chemical compound with the molecular formula C13H20O2 . It is also known by several synonyms such as “METHYL 1-ADAMANTYLACETATE”, “METHYL 2- (1-ADAMANTYL)ACETATE”, “Methyl adamant-1-ylacetate”, “1-Adamantaneacetic acid methyl ester”, and "Adamantane-7-acetic acid methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 2-(1-adamantyl)acetate” and other adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the reaction of methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate with acetonitrile in the presence of sodium hydride can give 3-(1-adamantyl)-3-oxopropanenitrile .Molecular Structure Analysis
“Methyl 2-(1-adamantyl)acetate” has a molecular weight of 208.29700 . The structure of this compound is characterized by the presence of an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane .Chemical Reactions Analysis
Adamantane derivatives, including “Methyl 2-(1-adamantyl)acetate”, are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, acid hydrolysis enables the decomposition of poly-2-methyl-2-adamantyl ester to 2-methyleneadamantane .Physical And Chemical Properties Analysis
“Methyl 2-(1-adamantyl)acetate” has a density of 1.086 g/cm3 . More detailed physical and chemical properties such as melting point, boiling point, and toxicity information can be found on dedicated chemical databases .Scientific Research Applications
- Adamantane derivatives have diverse applications in the field of medicinal chemistry .
- They are used in the design and synthesis of new drug delivery systems .
- The unique structural, biological, and stimulus-responsive properties of adamantane derivatives make them suitable for these applications .
- Adamantane derivatives are also used in catalyst development .
- Their unique stability and reactivity when compared to simple hydrocarbon derivatives make them suitable for this application .
- Adamantane derivatives are used in the development of nanomaterials .
- Their unique properties make them suitable for this application .
Medicinal Chemistry
Catalyst Development
Nanomaterials
Surface Recognition Studies
- Adamantane derivatives are used in the synthesis of substituted adamantanes and diamondoids .
- The synthesis is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- This process involves a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
- Vinyl-disubstituted adamantanes, which can be synthesized from adamantane derivatives, can be used as nanowires to link semiconductor contact surfaces .
Synthesis of Substituted Adamantanes and Diamondoids
Development of Nanowires
Synthesis of Sterically Hindered Ketene
- Adamantane derivatives are highly reactive compounds that offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
- These functional derivatives can be used in the production of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made the study of adamantane derivatives increasingly relevant .
- The unique properties of adamantane derivatives make them suitable for this application .
- Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .
- This application is particularly useful in understanding the properties and behaviors of adamantane derivatives .
Synthesis of Functional Adamantane Derivatives
Development of New Materials Based on Natural and Synthetic Nanodiamonds
Investigation of Electronic Structure and Chemical Transformations
Safety And Hazards
When handling “Methyl 2-(1-adamantyl)acetate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives, including “Methyl 2-(1-adamantyl)acetate”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research directions may involve the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .
properties
IUPAC Name |
methyl 2-(1-adamantyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-15-12(14)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIVXJGBKLZCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181644 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantyl)acetate | |
CAS RN |
27174-71-6 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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